2(1H)-Pyridinone, 5-(difluoromethyl)-
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Overview
Description
5-(Difluoromethyl)-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones. Pyridinones are heterocyclic compounds containing a pyridine ring with a ketone functional group. The presence of the difluoromethyl group in this compound makes it particularly interesting for various applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2(1H)-pyridinone can be achieved through several synthetic routes. One common method involves the difluorination of 1-trifluoromethyl-1,3-diketones followed by a fragmentation process . This one-pot synthesis is convenient and allows for the efficient production of difluoromethyl ketones, which can then be further transformed into 5-(Difluoromethyl)-2(1H)-pyridinone.
Industrial Production Methods
Industrial production methods for 5-(Difluoromethyl)-2(1H)-pyridinone typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic fluorinating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 5-(Difluoromethyl)-2(1H)-pyridinone can yield difluoromethyl pyridine oxides, while reduction can produce difluoromethyl pyridinols .
Scientific Research Applications
5-(Difluoromethyl)-2(1H)-pyridinone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(Difluoromethyl)-2(1H)-pyridinone include:
- 5-Fluoro-3-(difluoromethyl)-1H-pyrazole
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-(1-Phenyl-1H-pyrazole-4-yl)-nicotinamide derivatives .
Uniqueness
The uniqueness of 5-(Difluoromethyl)-2(1H)-pyridinone lies in its difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H3F2NO |
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Molecular Weight |
143.09 g/mol |
IUPAC Name |
5-(difluoromethylidene)pyridin-2-one |
InChI |
InChI=1S/C6H3F2NO/c7-6(8)4-1-2-5(10)9-3-4/h1-3H |
InChI Key |
KJDUTYCNBPJATQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=CC1=C(F)F |
Origin of Product |
United States |
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